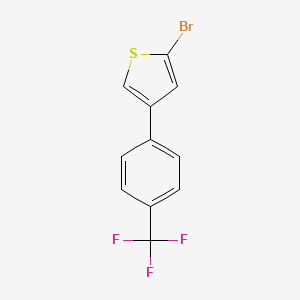
2-Bromo-4-(4-trifluoromethylphenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(4-trifluoromethylphenyl)thiophene is an organobromine compound that features a thiophene ring substituted with a bromine atom and a trifluoromethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-trifluoromethylphenyl)thiophene typically involves the bromination of 4-(4-trifluoromethylphenyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 2-position of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(4-trifluoromethylphenyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid or ester.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Typical conditions involve a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and a boronic acid or ester in a solvent such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide would yield 2-methoxy-4-(4-trifluoromethylphenyl)thiophene.
Coupling Reactions: Products are typically biaryl compounds, such as 4-(4-trifluoromethylphenyl)-2-phenylthiophene.
Applications De Recherche Scientifique
2-Bromo-4-(4-trifluoromethylphenyl)thiophene has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and conductive polymers.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It is utilized in the development of novel materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(4-trifluoromethylphenyl)thiophene in various applications depends on its chemical reactivity. In organic electronics, its role as a building block in polymers and small molecules influences the electronic properties of the resulting materials. The trifluoromethyl group enhances the electron-withdrawing capability, affecting the compound’s overall electronic characteristics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(2-trifluoromethylphenyl)thiophene
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromothiophene
Comparison
Compared to other similar compounds, 2-Bromo-4-(4-trifluoromethylphenyl)thiophene is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring. This positioning can significantly influence the compound’s reactivity and the properties of the materials synthesized from it. For instance, the electron-withdrawing effect of the trifluoromethyl group can enhance the stability and performance of organic electronic devices.
Propriétés
Formule moléculaire |
C11H6BrF3S |
|---|---|
Poids moléculaire |
307.13 g/mol |
Nom IUPAC |
2-bromo-4-[4-(trifluoromethyl)phenyl]thiophene |
InChI |
InChI=1S/C11H6BrF3S/c12-10-5-8(6-16-10)7-1-3-9(4-2-7)11(13,14)15/h1-6H |
Clé InChI |
AUQQNETXAJJNMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CSC(=C2)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-piperidine dihydrochloride](/img/structure/B15340165.png)
![1-(5-Bromo-[1,1'-biphenyl]-3-yl)pyrrolidin-2-one](/img/structure/B15340167.png)
![5-Ethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15340175.png)
![4-Amino-2-[1-[(2-methoxyethyl)sulfonyl]-4-pyrazolyl]pyrimidine](/img/structure/B15340181.png)
![5-[(Cyclopentylamino)methyl]-2-methoxyphenol](/img/structure/B15340189.png)
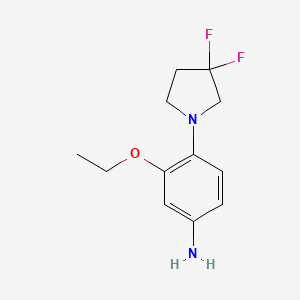
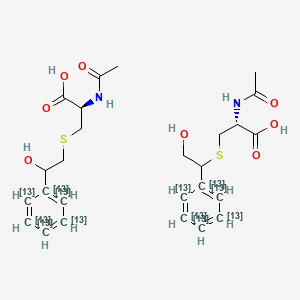
![N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B15340201.png)
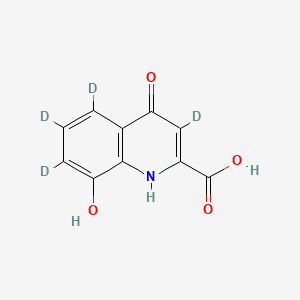
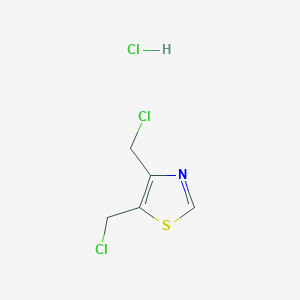
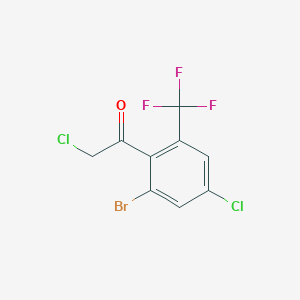
![(1S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one](/img/structure/B15340232.png)
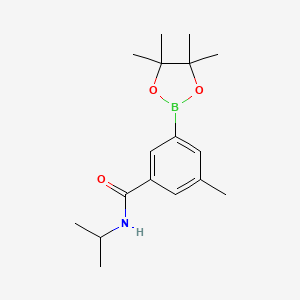
![3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B15340241.png)
